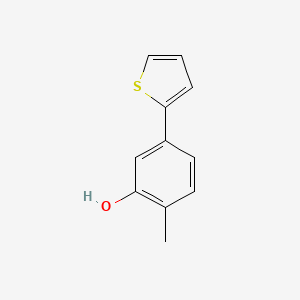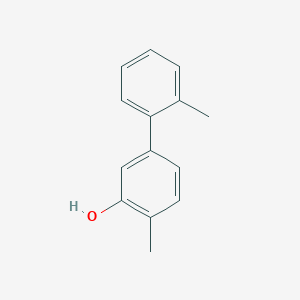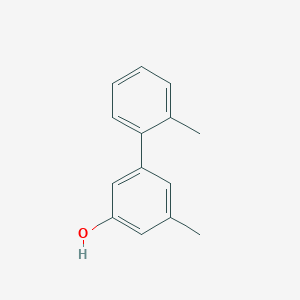
3-Methyl-5-(thiophen-3-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(thiophen-3-yl)phenol (MTP) is an organic compound that has recently been studied for its potential applications in scientific research. It is a small molecule that is composed of a phenol group and a thiophenyl group. This molecule has attracted much attention due to its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(thiophen-3-yl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, a catalyst in biochemical reactions, and a probe in spectroscopic studies. It has also been used to study the structure and properties of proteins and other biological molecules.
Wirkmechanismus
3-Methyl-5-(thiophen-3-yl)phenol, 95% is believed to interact with proteins by forming hydrogen bonds with the amino acid side chains. This interaction alters the structure and function of the protein. It has also been suggested that 3-Methyl-5-(thiophen-3-yl)phenol, 95% could be used to disrupt the formation of protein-protein interactions.
Biochemical and Physiological Effects
3-Methyl-5-(thiophen-3-yl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and cyclooxygenase. It has also been shown to inhibit the growth of some cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-5-(thiophen-3-yl)phenol, 95% has several advantages for use in laboratory experiments. It is easy to synthesize and is available in high purity. It is also relatively stable and has a low toxicity. However, it is also limited by its low solubility in water and its low reactivity.
Zukünftige Richtungen
For 3-Methyl-5-(thiophen-3-yl)phenol, 95% research include further investigation into its effects on biochemical and physiological processes. It is also possible that 3-Methyl-5-(thiophen-3-yl)phenol, 95% could be used as a tool to study the structure and function of proteins. Additionally, 3-Methyl-5-(thiophen-3-yl)phenol, 95% could be used to develop new drugs or to improve existing drugs. Finally, 3-Methyl-5-(thiophen-3-yl)phenol, 95% could be used to develop new catalysts for use in organic synthesis.
Synthesemethoden
3-Methyl-5-(thiophen-3-yl)phenol, 95% can be synthesized using a two-step method. First, a Grignard reaction is used to form the thiophenyl group. This is followed by a Friedel-Crafts alkylation reaction to form the phenol group. The Grignard reaction is carried out in a flask with a magnetic stir bar, and the Friedel-Crafts alkylation reaction is carried out in a sealed tube. The reaction yields 3-Methyl-5-(thiophen-3-yl)phenol, 95% with a purity of 95%.
Eigenschaften
IUPAC Name |
3-methyl-5-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-8-4-10(6-11(12)5-8)9-2-3-13-7-9/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVPEGGJWYJPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683666 |
Source


|
| Record name | 3-Methyl-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-48-6 |
Source


|
| Record name | 3-Methyl-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)



![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)







